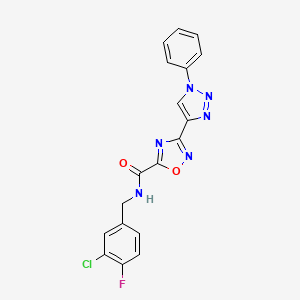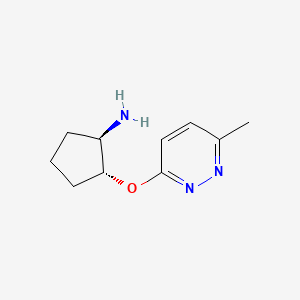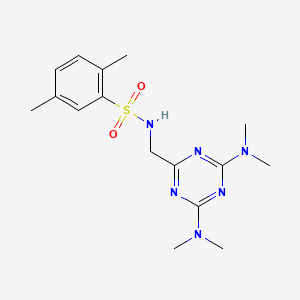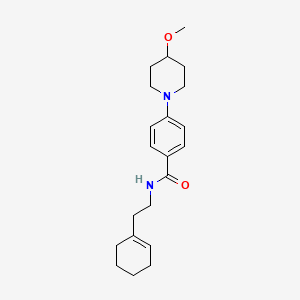![molecular formula C21H17N3O7S2 B2751548 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-03-9](/img/no-structure.png)
(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a chromene ring and a benzothiazole ring. Chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . Benzothiazoles are sulfur and nitrogen-containing heterocycles that are also found in various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis of Chromene Derivatives
Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized via a one-pot method involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid. This synthesis demonstrates the compound's utility in creating chromene derivatives, which are important in medicinal chemistry (S. Reddy & G. Krupadanam, 2010).
Catalysis and Reaction Acceleration
N-heterocyclic carbenes, closely related to the core structure of the queried compound, are utilized as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis, highlighting the potential for the queried compound in facilitating chemical transformations (G. Grasa et al., 2003).
Pharmacological Applications
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives, incorporating thiazole and chromene moieties, have been synthesized and shown to exhibit antimicrobial and antiproliferative activities. This suggests potential applications of the compound in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).
Inhibitory Properties Against Inflammation
A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, possessing structural similarities to the queried compound, has shown cyclooxygenase and lipoxygenase inhibitory properties. This indicates its potential in anti-inflammatory drug development (Fasina Makkar & K. Chakraborty, 2018).
Anticancer Activity
Thiazole derivatives bearing a coumarin nucleus have been synthesized and evaluated for cytotoxic activity, showcasing the compound's applicability in cancer research and therapy development (S. M. Gomha & K. Khalil, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide, followed by the acetylation of the resulting product with ethyl acetate and acetic anhydride. The final step involves the imination of the resulting product with ethyl chloroformate to yield the desired compound.", "Starting Materials": [ "4-oxo-4H-chromene-3-carboxylic acid", "2-aminobenzo[d]thiazole-6-sulfonamide", "ethyl acetate", "acetic anhydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate product.", "Step 2: Acetylation of the intermediate product with ethyl acetate and acetic anhydride in the presence of a base such as triethylamine (TEA) to yield the acetylated product.", "Step 3: Imination of the acetylated product with ethyl chloroformate in the presence of a base such as TEA to yield the desired compound, (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate." ] } | |
CAS-Nummer |
865248-03-9 |
Molekularformel |
C21H17N3O7S2 |
Molekulargewicht |
487.5 |
IUPAC-Name |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-30-18(25)10-24-15-8-7-12(33(22,28)29)9-17(15)32-21(24)23-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3,(H2,22,28,29) |
InChI-Schlüssel |
SCIRUNPDJZSTLV-LNVKXUELSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)



![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

